PI3K|A/Hdac6-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K|A/Hdac6-IN-1 is a dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting these two critical pathways, this compound exhibits potent antitumor activity and enhances the efficacy of immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A/Hdac6-IN-1 involves the incorporation of histone deacetylase inhibitory functionality into the pharmacophore of a phosphoinositide 3-kinase inhibitor. This process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes. The specific synthetic route may vary depending on the desired structural modifications and optimization of the compound’s activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including high-throughput screening for optimal reaction conditions, automated synthesis, and purification processes. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for clinical and commercial use .
化学反应分析
Types of Reactions
PI3K|A/Hdac6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity .
科学研究应用
PI3K|A/Hdac6-IN-1 has a wide range of scientific research applications, including:
Cancer Therapy: The compound has shown significant potential in inhibiting tumor growth and enhancing the efficacy of immunotherapy by inducing immunogenic ferroptosis in cancer cells
Biological Research: It is used to study the roles of phosphoinositide 3-kinase and histone deacetylase pathways in various cellular processes, including proliferation, differentiation, and apoptosis
Medicinal Chemistry: Researchers use this compound to develop new therapeutic agents targeting multiple pathways involved in disease progression
Industrial Applications: The compound’s dual inhibitory activity makes it a valuable tool for developing combination therapies and studying complex biological systems
作用机制
PI3K|A/Hdac6-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase alpha and histone deacetylase 6. This dual inhibition leads to:
Hyperacetylation of p53: Enhancing the expression of ferroptotic signaling and promoting ferroptotic cell death in cancer cells
Inhibition of AKT Phosphorylation: Reducing the phosphorylation of AKT (Ser473), which is crucial for cell survival and proliferation
Induction of Acetylated α-Tubulin Accumulation: Without affecting acetylated histones H3 and H4, leading to altered cellular functions
相似化合物的比较
Similar Compounds
BEBT-908: Another dual-targeting PI3K and HDAC inhibitor with similar properties and applications.
Compound 23: A PI3K/HDAC dual-target inhibitor used in hematologic tumor research.
Uniqueness
PI3K|A/Hdac6-IN-1 stands out due to its potent dual inhibitory activity against both phosphoinositide 3-kinase alpha and histone deacetylase 6. This unique combination enhances its therapeutic potential, particularly in cancer treatment, by promoting immunogenic ferroptosis and enhancing the efficacy of immunotherapy .
属性
分子式 |
C27H30F3N7O6S2 |
---|---|
分子量 |
669.7 g/mol |
IUPAC 名称 |
(2S,4R)-4-[[4-(hydroxycarbamoyl)phenyl]methylsulfonylamino]-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C27H30F3N7O6S2/c1-14-21(17-8-9-32-20(10-17)26(2,3)27(28,29)30)44-24(33-14)34-25(40)37-12-18(11-19(37)22(31)38)36-45(42,43)13-15-4-6-16(7-5-15)23(39)35-41/h4-10,18-19,36,41H,11-13H2,1-3H3,(H2,31,38)(H,35,39)(H,33,34,40)/t18-,19+/m1/s1 |
InChI 键 |
PLBBMNVLYUEPKQ-MOPGFXCFSA-N |
手性 SMILES |
CC1=C(SC(=N1)NC(=O)N2C[C@@H](C[C@H]2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)N2CC(CC2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。